molecular formula C25H20ClNO4 B4758308 4-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B4758308
M. Wt: 433.9 g/mol
InChI Key: FZLYHHWRESJDBS-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has been widely studied in scientific research. It is commonly referred to as "CPBO" and is known for its potential applications in the fields of medicine and pharmacology.

Mechanism of Action

CPBO works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain in the body. By inhibiting COX-2, CPBO reduces inflammation and pain.
Biochemical and Physiological Effects:
CPBO has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CPBO has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, CPBO has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using CPBO in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, CPBO has been extensively studied, which means that there is a lot of information available about its properties and potential applications. One limitation of using CPBO in lab experiments is that it can be expensive to produce. Additionally, CPBO has not been extensively studied in humans, which means that its safety and efficacy in humans is not well understood.

Future Directions

There are a number of future directions for research on CPBO. One area of research is focused on understanding the safety and efficacy of CPBO in humans. Another area of research is focused on developing new derivatives of CPBO that may have improved properties. Additionally, research is focused on understanding the molecular mechanisms by which CPBO exerts its effects, which may lead to the development of new drugs with similar properties. Finally, research is focused on understanding the potential applications of CPBO in the treatment of various diseases and conditions.

Scientific Research Applications

CPBO has been studied for its potential applications in the treatment of various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. CPBO has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(4E)-4-[[3-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c26-21-12-4-5-13-23(21)30-15-7-14-29-20-11-6-8-18(16-20)17-22-25(28)31-24(27-22)19-9-2-1-3-10-19/h1-6,8-13,16-17H,7,14-15H2/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLYHHWRESJDBS-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCCCOC4=CC=CC=C4Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)OCCCOC4=CC=CC=C4Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[[3-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

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